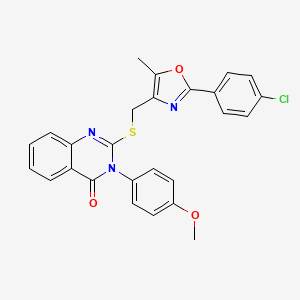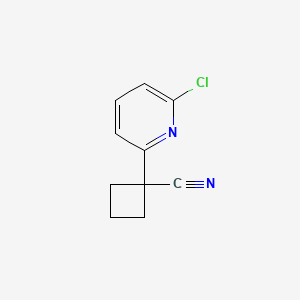
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile
Übersicht
Beschreibung
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.65 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutane ring attached to a carbonitrile group and a 6-chloropyridin-2-yl group . The InChI Key for this compound is not provided in the available sources .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The boiling point and other physical and chemical properties are not provided in the available sources .Wissenschaftliche Forschungsanwendungen
Photodegradation Studies
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile, as a derivative of 2-Chloropyridine, has been studied in the context of photodegradation in aqueous solutions. The research highlights the formation and identification of intermediate products during photolytic treatment, along with their genotoxic effects on human lymphocytes. This study contributes to understanding the environmental impact and transformation of chloropyridine derivatives (Skoutelis et al., 2017).
Antiviral Activity
Research has been conducted on the synthesis and reactions of derivatives related to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile, examining their antiviral properties. This includes exploring the structural formation and biological assessment of these compounds, providing insights into their potential use in antiviral therapy (Attaby et al., 2007).
Chemical Reactions and Molecular Characterization
Studies have also focused on the reactions and molecular characteristics of compounds similar to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile. This includes understanding their reaction with various reagents, elucidating their chemical structures, and evaluating their properties through different spectroscopic techniques (Oda et al., 1999).
Fluorescent Probes for Mercury Ion
Research involving derivatives of 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile has led to the development of efficient fluorescent probes for detecting mercury ions. This application is particularly important in environmental monitoring and analytical chemistry (Shao et al., 2011).
Synthesis and Optical Properties
The synthesis of novel compounds related to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile and their optical properties have been investigated. This research contributes to the development of new materials with potential applications in optoelectronics and photonics (Zedan et al., 2020).
Safety and Hazards
The safety information available indicates that this compound should be handled with care. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding contact with air and water due to potential violent reactions and possible flash fire . The compound should be stored under inert gas and protected from moisture . The container should be kept tightly closed .
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUUAIHPSDYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

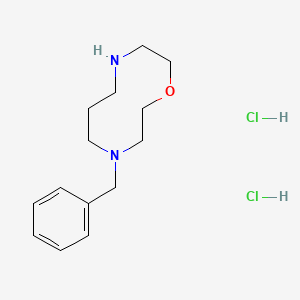
![4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate](/img/structure/B2958616.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)
![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)
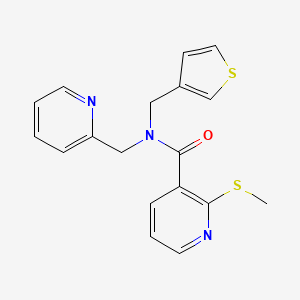

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)
![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2958631.png)
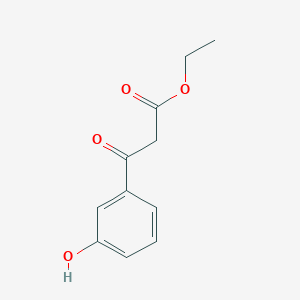


![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)
